REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.CO[CH:12](OC)[CH2:13][CH:14](OC)OC>>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]2[CH:14]=[CH:13][CH:12]=[N:9][C:4]=2[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the above compound is isolated
|
Type
|
CUSTOM
|
Details
|
after chromatographic purification on silica gel with methanol/diisopropylether (1:1) as a yellow oil which
|
Type
|
CUSTOM
|
Details
|
can be used in the following reactions without any further purification
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Name
|
|
Type
|
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC=C2)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |